Cas no 99585-90-7 (2-Chloro-N-(4-chloro-3-methylphenyl)acetamide)

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide structure
99585-90-7 structure
Product Name:2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Número CAS:99585-90-7
MF:C9H9Cl2NO
Megavatios:218.079860448837
MDL:MFCD04328454
CID:1086935
PubChem ID:17088225
Update Time:2025-11-01

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide Propiedades químicas y físicas

Nombre e identificación

    • 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
    • SCHEMBL7081917
    • DTXSID10589275
    • Z274763434
    • CHEMBRDG-BB 9072038
    • 99585-90-7
    • BS-36513
    • MFCD04328454
    • AKOS000421252
    • STL376162
    • MDL: MFCD04328454
    • Renchi: 1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
    • Clave inchi: LKFPDBUGLNXOIP-UHFFFAOYSA-N
    • Sonrisas: ClC1C=CC(=CC=1C)NC(CCl)=O

Atributos calculados

  • Calidad precisa: 217.00600
  • Masa isotópica única: 217.0061193g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 187
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.4
  • Superficie del Polo topológico: 29.1Ų

Propiedades experimentales

  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 366.0±37.0 °C at 760 mmHg
  • Punto de inflamación: 175.1±26.5 °C
  • PSA: 29.10000
  • Logp: 2.89870
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide Información de Seguridad

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Chloro-N-(4-chloro-3-methylphenyl)acetamide Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:99585-90-7)2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Número de pedido:A1198583
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:37
Precio ($):169.0
Correo electrónico:sales@amadischem.com

Información adicional sobre 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide and Its Role in Modern Pharmaceutical Research

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS No. 99585-90-7) is a key compound in the field of medicinal chemistry, with its structural features and functional groups making it a versatile building block for the development of novel therapeutics. The molecule combines aromatic rings, chloro substituents, and an amide functional group, which together contribute to its potential biological activity. Recent advances in drug discovery have highlighted the importance of such compounds in targeting specific molecular pathways, particularly in the context of inflammation, neurodegenerative diseases, and cancer. This introduction explores the chemical properties, synthesis strategies, and biological applications of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, while emphasizing its relevance to current research trends.

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide is characterized by its aromatic ring system, which includes a chloro group at the 4-position and a methyl group at the 3-position. The presence of these substituents influences the molecule’s electronic properties, enabling interactions with biological targets such as protein kinases and ion channels. The acetamide group, which is a common feature in many pharmaceutical agents, contributes to the compound’s solubility and metabolic stability. These structural elements make 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide a valuable candidate for the design of small-molecule drugs targeting specific disease mechanisms.

Recent studies have demonstrated the utility of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in the development of anti-inflammatory agents. A 2023 paper published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The researchers utilized computational modeling to predict the binding affinity of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide to COX-2, which validated its potential as a lead compound for the treatment of chronic inflammatory conditions. This finding underscores the importance of structural modifications to enhance the compound’s selectivity and efficacy.

Another area of interest is the application of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in the development of antitumor agents. A 2024 study in Cancer Research explored its ability to modulate the activity of protein kinase B (AKT), a critical signaling molecule in cancer progression. The study revealed that 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide can inhibit AKT-mediated cell survival pathways, suggesting its potential as a therapeutic agent for certain malignancies. These findings highlight the compound’s role in targeting oncogenic pathways and its relevance to precision medicine.

From a synthetic perspective, the preparation of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution. A 2022 article in Organic Letters described a novel synthetic route that improves the efficiency and scalability of its production. This method employs microwave-assisted conditions to accelerate the formation of the amide bond, reducing reaction time and energy consumption. Such advancements in synthetic methodology are crucial for the large-scale production of compounds like 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, which are essential for pharmaceutical development.

The biological activity of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide is also being investigated in the context of neurodegenerative diseases. A 2023 study published in Neuropharmacology found that the compound exhibits neuroprotective effects in models of Parkinson’s disease. The researchers attributed this activity to its ability to modulate mitochondrial function and reduce oxidative stress. These findings suggest that 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide could be a promising candidate for the treatment of neurodegenerative disorders, further expanding its therapeutic potential.

Additionally, the compound’s role in the development of prodrugs is gaining attention. Prodrugs are designed to enhance the bioavailability and reduce the toxicity of active pharmaceutical ingredients. A 2024 review in Drug Discovery Today highlighted the potential of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide as a prodrug scaffold for targeting the central nervous system. The study emphasized the importance of optimizing the compound’s physicochemical properties to ensure efficient delivery to the brain, which is a major challenge in the treatment of neurological conditions.

Despite its promising applications, the development of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide as a therapeutic agent requires further research to address challenges such as metabolic stability, drug resistance, and off-target effects. Ongoing studies are focused on refining its molecular structure to enhance its pharmacological profile while minimizing potential side effects. These efforts are critical for translating the compound from the laboratory to clinical settings, where it could offer new treatment options for patients with complex diseases.

In conclusion, 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable tool for the development of novel therapeutics. As research continues to uncover its potential applications, this compound is poised to play a key role in addressing some of the most pressing challenges in modern medicine.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:99585-90-7)2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
A1198583
Pureza:99%
Cantidad:5g
Precio ($):169.0